molecular formula C18H16ClN3O2 B11005428 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide

Cat. No.: B11005428
M. Wt: 341.8 g/mol
InChI Key: CEEPNXYXQQOLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.

    Coupling with 3-Chlorophenylacetic Acid: The final step involves coupling the acetylated indole with 3-chlorophenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, due to the electron-rich nature of the indole system.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids such as aluminum chloride (AlCl3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The indole core is known to bind to various receptors, including serotonin receptors, which can modulate neurotransmitter activity. The acetylamino and chlorophenyl groups enhance the compound’s binding affinity and specificity, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.

    Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological properties and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C18H16ClN3O2/c1-12(23)20-16-6-3-7-17-15(16)8-9-22(17)11-18(24)21-14-5-2-4-13(19)10-14/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

CEEPNXYXQQOLJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.